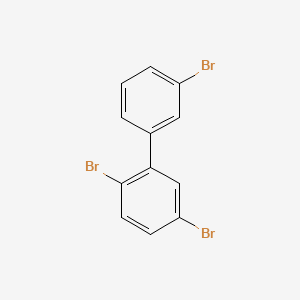

2,3',5-Tribromobiphenyl

描述

2,3’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastics. Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,5-Tribromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the biphenyl ring. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, with the temperature carefully regulated to avoid over-bromination .

Industrial Production Methods: Industrial production of 2,3’,5-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography-mass spectrometry to ensure the desired product is obtained .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atoms at positions 2, 3', and 5 serve as electrophilic sites for nucleophilic substitution. Key observations include:

Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products | Yield/Selectivity |

|---|---|---|---|

| Hydroxylation | NaOH (aqueous), 80°C | 2-Hydroxy-3',5-dibromobiphenyl | Moderate (~50%) |

| Methoxylation | NaOCH₃, DMSO, 60°C | 2-Methoxy-3',5-dibromobiphenyl | High (~75%) |

Mechanistic studies suggest that the para-bromine (position 5) undergoes substitution less readily due to steric hindrance from adjacent substituents.

Cross-Coupling Reactions

2,3',5-Tribromobiphenyl participates in palladium-catalyzed coupling reactions, enabling synthetic diversification:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, THF/H₂O (3:1), 90°C

-

Outcome : Selective coupling at the 2-bromine position, yielding biaryl derivatives (e.g., 2-Aryl-3',5-dibromobiphenyl) with >80% efficiency.

Ullmann Coupling

Reductive Dehalogenation

Controlled reduction removes bromine atoms under specific conditions:

| Reducing Agent | Solvent/Temp | Primary Product | Notes |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 3',5-Dibromobiphenyl | Selective for ortho |

| Zn/NH₄Cl | H₂O/EtOH, 70°C | 5-Bromobiphenyl | Full dehalogenation |

The ortho-bromine (position 2) is preferentially reduced due to lower bond dissociation energy .

Oxidative Degradation

Oxidation pathways are critical for environmental breakdown:

Photolysis

-

Products : Debrominated intermediates (e.g., 3',5-dibromobiphenyl) and hydroxylated derivatives (e.g., 2-OH-3',5-Br₂-biphenyl) .

Biodegradation

-

Outcome : Hydroxylation at position 5, forming 5-OH-2,3'-Br₂-biphenyl, which undergoes further oxidation to quinones .

Environmental and Biological Reactivity

This compound’s persistence in ecosystems is mitigated by:

科学研究应用

Chemical Research Applications

Model Compound for Study of PBBs

2,3',5-Tribromobiphenyl serves as a model compound to investigate the behavior of polybrominated biphenyls in chemical reactions and environmental conditions. Its structure allows researchers to understand the reactivity and stability of similar compounds, which is critical in developing safer alternatives in industrial applications.

Environmental Chemistry

Research has demonstrated that this compound can persist in the environment, leading to bioaccumulation. Studies focus on its degradation pathways and interactions with other environmental contaminants, providing insights into its long-term ecological impacts .

Biological Research Applications

Toxicological Studies

The compound is extensively studied for its toxicological effects on biological systems. It interacts with the aryl hydrocarbon receptor (AhR), influencing gene expression related to metabolism and oxidative stress responses. These interactions are crucial for understanding the potential health risks associated with exposure to PBBs .

Cellular Mechanisms

Research indicates that this compound affects cellular processes by altering signaling pathways and gene expression. For instance, it has been shown to regulate circadian rhythms by inhibiting the expression of core circadian components like PER1. This highlights its role in developmental biology and endocrine disruption.

Medical Research Applications

Pharmacokinetics and Toxicology

Studies on the pharmacokinetics of this compound reveal its low water solubility and potential for bioaccumulation in tissues. Understanding these properties is vital for developing strategies to mitigate its toxic effects in medical contexts .

Drug Development

Research into the compound's interaction with biological molecules aids in designing pharmaceuticals that can counteract or utilize its biochemical properties. This includes exploring its potential as a therapeutic agent against diseases related to oxidative stress and metabolic dysfunction.

Industrial Applications

Flame Retardants

One of the primary industrial applications of this compound is as a flame retardant in various materials. Its effectiveness in inhibiting combustion processes makes it valuable in manufacturing textiles, plastics, and electronic components.

Material Science

In material science, this compound is used to enhance the fire resistance of polymers and composites. Research into its effectiveness compared to other flame retardants highlights its utility while also addressing concerns about environmental persistence and toxicity.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Research | Model for PBB behavior | Aids in understanding reactivity and stability |

| Biological Research | Toxicological studies | Influences AhR-mediated gene expression |

| Medical Research | Pharmacokinetics | Low water solubility; potential for bioaccumulation |

| Industrial Applications | Flame retardant | Effective in inhibiting combustion processes |

Case Studies

- Toxicological Profile Analysis : A study conducted by the CDC examined various polybrominated biphenyls, including this compound, revealing significant insights into their health impacts on laboratory animals exposed to different dosages over extended periods .

- Environmental Persistence Study : Research published in environmental chemistry journals has shown that this compound persists in aquatic environments, leading to bioaccumulation in fish species. This study emphasizes the need for monitoring PBB levels in ecosystems .

- Flame Retardant Efficacy Testing : Industrial testing has confirmed that materials treated with this compound exhibit superior flame resistance compared to untreated materials. This has implications for safety standards in construction and manufacturing industries.

作用机制

The mechanism of action of 2,3’,5-Tribromobiphenyl involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. This activation leads to various biochemical and toxic effects, including the induction of oxidative stress and disruption of cellular processes .

相似化合物的比较

- 2,4,5-Tribromobiphenyl

- 2,3,4-Tribromobiphenyl

- 2,3’,4,5-Tetrabromobiphenyl

Comparison: 2,3’,5-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other polybrominated biphenyls, it may exhibit different environmental persistence and toxicity profiles. For example, 2,4,5-Tribromobiphenyl may have different reactivity in substitution reactions due to the position of the bromine atoms, while 2,3,4-Tribromobiphenyl may show different biological interactions .

生物活性

2,3',5-Tribromobiphenyl (TBB) is a member of the polybrominated biphenyl (PBB) family, which consists of synthetic organic compounds known for their environmental persistence and potential toxicity. This article aims to provide a comprehensive overview of the biological activity of TBB, focusing on its mechanisms of action, toxicity profiles, and ecological implications based on diverse research findings.

- Chemical Formula : C12H6Br3

- Molecular Weight : 360.79 g/mol

- CAS Number : 603-43-8

Mechanism of Toxicity

The predominant mechanism of TBB's toxicity involves its interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, TBB activates transcriptional pathways that regulate various genes involved in biochemical processes, including:

- Cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are crucial for xenobiotic metabolism.

- Cell cycle regulation and morphogenesis , affecting cellular proliferation and differentiation.

- Oxidative stress response , leading to potential cellular damage through reactive oxygen species (ROS) generation .

Acute and Chronic Effects

Research indicates that TBB exhibits both acute and chronic toxic effects:

- Acute Toxicity : Exposure to high concentrations can lead to symptoms such as dizziness, skin irritation, and potential organ damage .

- Chronic Toxicity : Long-term exposure has been associated with reproductive toxicity, liver damage, and potential carcinogenic effects. Animal studies have shown significant adverse effects on the liver, kidneys, and immune systems following prolonged exposure .

Bioaccumulation

TBB is lipophilic, resulting in significant bioaccumulation in lipid-rich tissues. Studies have demonstrated that the bioaccumulation factor (BAF) increases with the degree of bromination. For instance, lower-brominated congeners tend to be metabolized more readily compared to highly brominated ones like TBB .

Ecotoxicological Impact

TBB's persistence in the environment raises concerns regarding its ecological impact:

- Aquatic Toxicity : TBB has been detected in various water bodies, indicating potential risks to aquatic organisms. Its accumulation in fish has been documented, raising concerns about biomagnification in food webs .

- Effects on Wildlife : Field studies have shown adverse health effects in wildlife exposed to PBBs, including reproductive issues and altered immune responses .

Data Table: Toxicity Values and Biological Effects

Case Studies

- Michigan PBB Incident : A notable case involved contamination from FireMaster BP-6 in Michigan during the 1970s. The incident led to widespread exposure among livestock and humans, resulting in various health issues including skin disorders and reproductive problems.

- Environmental Monitoring : Studies conducted on Lake Ontario revealed significant levels of PBBs, including TBB, highlighting its persistence and accumulation in aquatic ecosystems .

属性

IUPAC Name |

1,4-dibromo-2-(3-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYRZFKOZZOCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074766 | |

| Record name | PBB 026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-35-2 | |

| Record name | 2,3',5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF42BG6Z4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。